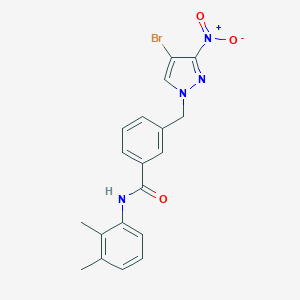acetate](/img/structure/B269751.png)
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is a chemical compound with potential applications in the field of medicinal chemistry. The compound is of interest due to its potential therapeutic properties, which are currently under investigation.
Mechanism of Action
The mechanism of action of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the induction of apoptosis, or programmed cell death. The compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer progression. Additionally, the compound has been shown to exhibit low toxicity towards normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its activity can be easily measured using various assays. Additionally, the compound exhibits promising activity against a range of cancer cell lines, making it a potentially useful tool for investigating cancer biology. However, there are also limitations to the use of the compound in lab experiments. For example, the compound may exhibit variable activity depending on the specific cancer cell line being studied, and further research is needed to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate. One potential direction is to investigate the compound's activity in vivo, using animal models of cancer. This could provide valuable information on the compound's safety and efficacy, as well as its potential as a therapeutic agent. Additionally, further research is needed to fully understand the compound's mechanism of action, which could help to identify potential targets for drug development. Finally, there is a need for additional studies to optimize the synthesis of the compound, with the goal of improving its yield and purity.
Synthesis Methods
The synthesis of Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate can be achieved through a multi-step process. The starting materials include 4-acetylphenylhydrazine, 2-anilino-1,3-thiazole-4-carboxylic acid, and ethyl chloroacetate. The reaction conditions involve the use of various reagents and solvents, including triethylamine, acetic anhydride, and methanol. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate has potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as an anticancer agent, as well as for its antimicrobial properties. Studies have shown that the compound exhibits promising activity against various cancer cell lines, including breast cancer and lung cancer. Additionally, the compound has shown potential as an antibacterial and antifungal agent.
properties
Product Name |
Ethyl [(4-acetylphenyl)hydrazono](2-anilino-1,3-thiazol-4-yl)acetate |
|---|---|
Molecular Formula |
C21H20N4O3S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(2-anilino-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-20(27)19(25-24-17-11-9-15(10-12-17)14(2)26)18-13-29-21(23-18)22-16-7-5-4-6-8-16/h4-13,24H,3H2,1-2H3,(H,22,23)/b25-19- |
InChI Key |
UICDDFRTLTUCCN-PLRJNAJWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(=O)C)/C2=CSC(=N2)NC3=CC=CC=C3 |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(=O)C)C2=CSC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)